molecular formula C5H6N2O2S B13011282 2-(Methylsulfinyl)pyrimidin-5-ol

2-(Methylsulfinyl)pyrimidin-5-ol

Cat. No.: B13011282
M. Wt: 158.18 g/mol
InChI Key: AIHLLRYJQNCULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol typically involves the reaction of pyrimidine derivatives with methylsulfinyl groups under controlled conditions. One common method involves the reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfinyl)pyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure optimal results .

Major Products: The major products formed from the reactions of this compound include various substituted pyrimidine derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-methylsulfinylpyrimidin-5-ol

InChI

InChI=1S/C5H6N2O2S/c1-10(9)5-6-2-4(8)3-7-5/h2-3,8H,1H3

InChI Key

AIHLLRYJQNCULW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C(C=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.